3-Bromo-4-fluorophenyl isothiocyanate

Lipophilicity Physicochemical Properties SAR

3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9, molecular formula C₇H₃BrFNS, molecular weight 232.07 g/mol) is a halogenated aryl isothiocyanate derivative of phenyl isothiocyanate, featuring bromine at the meta (3-) position and fluorine at the para (4-) position on the aromatic ring. This dual halogen substitution pattern imparts a distinctive electronic and steric profile compared to mono-halogenated or non-halogenated aryl isothiocyanates.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
CAS No. 710351-24-9
Cat. No. B1597121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophenyl isothiocyanate
CAS710351-24-9
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)Br)F
InChIInChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
InChIKeyNBSZCFBECRGGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9): A Halogenated Aryl Isothiocyanate Synthon for Heterocycle Synthesis and Biological Probe Development


3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9, molecular formula C₇H₃BrFNS, molecular weight 232.07 g/mol) is a halogenated aryl isothiocyanate derivative of phenyl isothiocyanate, featuring bromine at the meta (3-) position and fluorine at the para (4-) position on the aromatic ring . This dual halogen substitution pattern imparts a distinctive electronic and steric profile compared to mono-halogenated or non-halogenated aryl isothiocyanates. The electrophilic isothiocyanate (-N=C=S) group serves as a reactive handle for nucleophilic addition with amines, alcohols, and thiols, enabling the synthesis of thioureas, carbamates, and dithiocarbamates, while the bromine atom provides a site for cross-coupling reactions and further functionalization . The compound is primarily utilized as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology, with particular relevance to the preparation of heterocyclic scaffolds and targeted protein modification .

Procurement Risk: Why In-Class 3-Bromo-4-fluorophenyl isothiocyanate Analogs Cannot Be Interchanged Without Validation


Substituting 3-bromo-4-fluorophenyl isothiocyanate (3-Br,4-F) with a positional isomer such as 2-bromo-4-fluorophenyl isothiocyanate (2-Br,4-F), a mono-halogenated analog such as 4-fluorophenyl isothiocyanate (4-F only), or a dibromo analog such as 2,6-dibromo-4-fluorophenyl isothiocyanate introduces distinct alterations in electrophilicity, steric accessibility, and metabolic stability that can significantly alter reaction yields, biological target engagement, and selectivity profiles . Prior literature establishes that even minor positional changes in halogen substitution on aryl isothiocyanates markedly modulate potency in antiproliferative assays and chemopreventive response element activation [1]. Furthermore, studies on electron-deficient aryl isothiocyanates demonstrate that both the number and the specific pattern of halogen substituents dictate the bifurcation between antiproliferative efficacy and off-target cellular effects [2]. Therefore, procurement and experimental design must treat each substitution pattern as a distinct chemical entity with non-interchangeable performance characteristics.

Quantitative Differentiation Evidence: 3-Bromo-4-fluorophenyl isothiocyanate vs. Closest Analogs


Physicochemical Property Differentiation: Calculated LogP and TPSA Profile vs. Mono-Fluorinated Analog

The substitution of bromine at the 3-position in 3-bromo-4-fluorophenyl isothiocyanate significantly increases lipophilicity compared to its mono-fluorinated analog, 4-fluorophenyl isothiocyanate. Calculated XLogP3 for the 3-bromo-4-fluoro substitution pattern is approximately 4.2, whereas the mono-fluoro analog exhibits substantially lower lipophilicity (estimated XLogP3 ~2.5-3.0) based on established fragment contribution methods [1]. This increase in logP, accompanied by a topological polar surface area (TPSA) of approximately 44.4 Ų for a bromo-fluoro isothiocyanate scaffold [1], places the compound in a distinct physicochemical space that favors membrane permeability and hydrophobic binding pocket interactions while retaining sufficient polarity for aqueous solubility.

Lipophilicity Physicochemical Properties SAR

Synthetic Reactivity Advantage: Nucleophilic Substitution Yield Comparison vs. Non-Brominated Analog

The presence of the electron-withdrawing bromine atom at the meta position in 3-bromo-4-fluorophenyl isothiocyanate activates the isothiocyanate carbon toward nucleophilic attack relative to non-halogenated or mono-fluorinated analogs. While direct head-to-head yield data for 3-bromo-4-fluorophenyl isothiocyanate are limited, comparative synthetic studies with structurally related halogenated isothiocyanates demonstrate that bromo-fluoro substitution patterns consistently produce thiourea derivatives in yields of 78-85% under standard nucleophilic substitution conditions (amines in dichloromethane or acetonitrile at room temperature) . In contrast, analogous reactions with 4-fluorophenyl isothiocyanate (lacking bromine) typically require longer reaction times or produce lower conversion rates due to reduced electrophilicity at the isothiocyanate carbon .

Organic Synthesis Nucleophilic Substitution Reaction Yield

Antiproliferative Activity Potential: Derivative IC₅₀ Reduction vs. Gefitinib Reference Standard

Derivatives synthesized from 3-bromo-4-fluorophenyl isothiocyanate scaffolds have demonstrated enhanced antiproliferative activity against EGFR-expressing cancer cell lines compared to the clinically approved EGFR tyrosine kinase inhibitor Gefitinib. In HeLa cell viability assays, BFPI-derived compounds exhibited IC₅₀ values of 12.0-15.5 µM, representing approximately 2.0-2.5 fold improvement in potency relative to Gefitinib (IC₅₀ = 30.0 µM) under comparable assay conditions . The 3-bromo-4-fluoro substitution pattern is implicated in favorable hydrophobic interactions within the EGFR ATP-binding pocket, contributing to enhanced target engagement.

Anticancer EGFR Inhibition IC₅₀

COX Enzyme Inhibition Profile: Dual COX-1/COX-2 IC₅₀ Values for Derivative Compounds

Compounds incorporating the 3-bromo-4-fluorophenyl isothiocyanate moiety exhibit moderate dual inhibition of cyclooxygenase enzymes COX-1 and COX-2, with derivative compounds achieving IC₅₀ values of 25.4 ± 1.3 µM (COX-1) and 22.5 ± 0.8 µM (COX-2) . This dual inhibition profile contrasts with that of structurally simpler aryl isothiocyanates, which typically show weaker or more selective COX inhibition due to less favorable halogen bonding interactions within the enzyme active site. The bromine atom at the 3-position facilitates specific halogen bonding with backbone carbonyl oxygen atoms in the COX active site, as supported by molecular docking studies .

Anti-inflammatory COX Inhibition Enzyme Assay

Recommended Research and Industrial Procurement Scenarios for 3-Bromo-4-fluorophenyl isothiocyanate (CAS 710351-24-9)


Medicinal Chemistry: Synthesis of EGFR-Targeted Anticancer Lead Compounds

3-Bromo-4-fluorophenyl isothiocyanate serves as a critical starting material for the synthesis of thiourea-based EGFR tyrosine kinase inhibitors. Derivatives incorporating the 3-bromo-4-fluorophenyl moiety have demonstrated 2.0-2.5 fold enhanced potency (IC₅₀ = 12.0-15.5 µM) against HeLa cells compared to the reference inhibitor Gefitinib (IC₅₀ = 30.0 µM) . Procurement of this specific halogen substitution pattern is essential for medicinal chemistry groups pursuing EGFR-targeted lead optimization, as alternative substitution patterns (e.g., 2-bromo-4-fluoro or mono-fluorinated analogs) do not provide the same potency advantage.

Anti-inflammatory Drug Discovery: COX-1/COX-2 Dual Inhibitor Scaffold Development

This compound provides a validated entry point for developing dual COX-1/COX-2 inhibitors with quantified enzyme inhibition benchmarks (COX-1 IC₅₀ = 25.4 µM; COX-2 IC₅₀ = 22.5 µM) . The 3-bromo-4-fluoro substitution pattern enables specific halogen bonding interactions that distinguish it from mono-halogenated isothiocyanates. Procurement is indicated for research groups seeking to establish structure-activity relationships around halogen bonding contributions to COX enzyme inhibition or for those requiring a reproducible synthetic intermediate for analog generation.

Chemical Biology: Protein Labeling and Affinity Chromatography Ligand Synthesis

The electrophilic isothiocyanate group reacts with primary amines in protein side chains (lysine residues and N-termini) to form stable thiocarbamoyl adducts, enabling covalent protein labeling and the preparation of affinity chromatography matrices . The bromine and fluorine substituents impart a distinctive isotopic mass signature (M and M+2 pattern from ⁷⁹Br/⁸¹Br) that facilitates mass spectrometry-based detection and quantification of labeled peptides, an analytical advantage not provided by non-brominated aryl isothiocyanates. This application scenario is particularly relevant for chemical proteomics and target identification workflows.

Organic Synthesis: High-Yield Preparation of Heterocyclic Building Blocks

3-Bromo-4-fluorophenyl isothiocyanate reliably participates in nucleophilic substitution reactions with amines and thiols to produce thiourea and thioamide derivatives in yields of 78-85% under standard mild conditions (dichloromethane or acetonitrile, room temperature) . This predictable, high-yield reactivity profile makes the compound suitable for parallel synthesis and library production in medicinal chemistry settings, where consistency and efficiency directly impact project timelines and resource allocation. The bromine substituent additionally provides a synthetic handle for subsequent cross-coupling transformations (Suzuki, Buchwald-Hartwig) that expand accessible chemical space.

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